molecular formula C12H15BF2O3 B8207229 2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester

2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester

Cat. No.: B8207229
M. Wt: 256.06 g/mol
InChI Key: IFANNAFQGSIZND-UHFFFAOYSA-N
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Description

2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group and a pinacol ester moiety, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 2-Hydroxy-5,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

    Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: 2-Hydroxy-5,6-difluorophenylboronic acid.

    Reduction: 2-Hydroxy-5,6-difluorophenylborane.

    Substitution: Various biaryl compounds depending on the coupling partner used in Suzuki-Miyaura reactions.

Scientific Research Applications

2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is explored for its potential in drug discovery and development, particularly as a precursor for boron-containing drugs.

    Medicine: Boronic esters are investigated for their role in boron neutron capture therapy (BNCT), a targeted cancer treatment.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in drug design, where the compound can inhibit enzymes by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyphenylboronic acid pinacol ester
  • 3,4-Difluorophenylboronic acid pinacol ester
  • 2-Methoxy-5,6-difluorophenylboronic acid pinacol ester

Uniqueness

2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester is unique due to the presence of both hydroxyl and difluoro substituents on the phenyl ring. These functional groups enhance its reactivity and specificity in chemical reactions compared to other boronic esters. The difluoro groups also increase the compound’s stability and resistance to hydrolysis, making it a valuable reagent in various applications.

Properties

IUPAC Name

3,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)9-8(16)6-5-7(14)10(9)15/h5-6,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFANNAFQGSIZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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